molecular formula C13H13BrClN3O B12941522 (R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile

(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile

Cat. No.: B12941522
M. Wt: 342.62 g/mol
InChI Key: XRWOIUAJIGGOKR-SNVBAGLBSA-N
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Description

®-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile is a complex heterocyclic compound This compound is part of the benzo[f]pyrazino[2,1-c][1,4]oxazepine family, which is known for its diverse pharmacological activities

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of bromine and chlorine atoms makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, ®-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile has shown promise as a pharmacological agent. It is being studied for its potential use as an antidepressant, analgesic, and calcium channel antagonist .

Industry

Industrially, this compound is used in the development of new materials and as a precursor for various chemical processes. Its reactivity and stability make it suitable for large-scale production and application .

Properties

Molecular Formula

C13H13BrClN3O

Molecular Weight

342.62 g/mol

IUPAC Name

(4aR)-8-bromo-7-chloro-2,3,4,4a,5,11-hexahydro-1H-pyrazino[2,1-c][1,4]benzoxazepine-9-carbonitrile

InChI

InChI=1S/C13H13BrClN3O/c14-11-8(4-16)3-9-6-18-2-1-17-5-10(18)7-19-13(9)12(11)15/h3,10,17H,1-2,5-7H2/t10-/m1/s1

InChI Key

XRWOIUAJIGGOKR-SNVBAGLBSA-N

Isomeric SMILES

C1CN2CC3=CC(=C(C(=C3OC[C@H]2CN1)Cl)Br)C#N

Canonical SMILES

C1CN2CC3=CC(=C(C(=C3OCC2CN1)Cl)Br)C#N

Origin of Product

United States

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